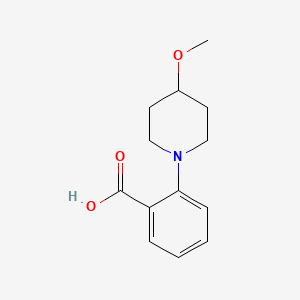

2-(4-Methoxypiperidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 2-(4-Methoxypiperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxypiperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

708984-74-1 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(4-methoxypiperidin-1-yl)benzoic acid |

InChI |

InChI=1S/C13H17NO3/c1-17-10-6-8-14(9-7-10)12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |

InChI Key |

MNANLINROCEYEU-UHFFFAOYSA-N |

SMILES |

COC1CCN(CC1)C2=CC=CC=C2C(=O)O |

Canonical SMILES |

COC1CCN(CC1)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxypiperidin-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(4-Methoxypiperidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer robust protocols for its synthesis and characterization, alongside an expert evaluation of its potential physicochemical properties and therapeutic applications.

Molecular Overview and Significance

2-(4-Methoxypiperidin-1-yl)benzoic acid belongs to the class of N-arylpiperidines ortho-substituted with a carboxylic acid. This structural motif is of significant interest to researchers in drug discovery. The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The methoxy group on the piperidine ring can influence receptor binding and metabolic stability. The benzoic acid moiety provides a handle for further chemical modification and can participate in key interactions with biological targets.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 708984-74-1 | |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Canonical SMILES | COC1CCN(CC1)C2=CC=CC=C2C(=O)O | Inferred |

| IUPAC Name | 2-(4-methoxypiperidin-1-yl)benzoic acid | Inferred |

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid can be approached through several established synthetic strategies for the formation of N-aryl bonds. The two most viable and widely employed methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1] This method is particularly well-suited for coupling an aryl halide with an amine.

Reaction Scheme:

Caption: Proposed Ullmann condensation route for synthesis.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-methoxypiperidine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 2-chlorobenzoic acid.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid. This will precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of copper(I) iodide and L-proline is a well-established and efficient catalytic system for Ullmann-type C-N couplings, often allowing for milder reaction conditions.

-

Base and Solvent: Potassium carbonate is a suitable base to neutralize the HCl generated during the reaction. DMSO is an excellent polar aprotic solvent for this transformation due to its high boiling point and ability to dissolve the reactants and catalyst.

Alternative Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a viable alternative, particularly if a more activated aryl halide is used as a starting material.[2] For this reaction, 2-fluorobenzoic acid is the preferred starting material due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

Sources

Physicochemical Characteristics of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

The following technical guide details the physicochemical characterization of 2-(4-Methoxypiperidin-1-yl)benzoic acid , a specialized pharmaceutical intermediate. This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists, focusing on the critical material attributes (CMAs) required for drug development.

Technical Monograph & Characterization Guide

Executive Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid is a functionalized benzoic acid derivative serving as a critical building block in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Its structure features an ortho-substituted carboxylic acid and a 4-methoxypiperidine moiety, creating a unique steric and electronic environment. This guide provides a comprehensive physicochemical profile, focusing on solubility behavior, ionization constants (pKa), solid-state properties, and stability indicating methods.

Chemical Identity & Structural Analysis

The molecule combines a lipophilic piperidine ring with a hydrophilic benzoic acid core. The ortho positioning of the bulky piperidinyl group induces significant steric strain, twisting the carboxyl group out of planarity with the benzene ring, which profoundly influences its solubility and reactivity.

| Attribute | Detail |

| IUPAC Name | 2-(4-Methoxypiperidin-1-yl)benzoic acid |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Core Scaffold | Anthranilic acid derivative (N-aryl piperidine) |

| Key Functional Groups | Carboxylic acid (Acidic), Tertiary Aniline (Weakly Basic), Ether (Polar/H-bond acceptor) |

| CAS Registry Number | Referenced as Intermediate in Patented Workflows (e.g., WO2014004230) |

Structural Visualization

The steric bulk of the piperidine ring at the ortho position creates a "molecular hinge" effect. This conformation often leads to distinct polymorphs during crystallization, as the molecule seeks to minimize steric clash between the piperidine ring and the carboxylate.

Physicochemical Profiling

Understanding the ionization and lipophilicity is paramount for predicting bioavailability and developing formulation strategies.

Ionization Constants (pKa)

Unlike simple aliphatic amines, the nitrogen atom in this molecule is attached directly to the phenyl ring (N-aryl), significantly reducing its basicity due to resonance delocalization.

-

pKa₁ (Carboxylic Acid): Predicted range 3.5 – 4.2 .

-

pKa₂ (Tertiary Aniline): Predicted range 2.5 – 3.5 .

Lipophilicity (LogP/LogD)

The presence of the methoxy group and the piperidine ring increases lipophilicity compared to benzoic acid.

-

LogP (Neutral): Estimated 2.4 – 2.8 .

-

LogD (pH 7.4): Estimated -0.5 – 0.5 (Predominantly ionized as carboxylate anion).

Solubility Profile

The solubility is highly pH-dependent, following a U-shaped curve typical of ampholytes, though the basicity is weak.

-

pH < 2: High solubility (Cationic species: R-NH⁺-COOH).

-

pH 3 – 5: Minimum solubility (Neutral/Zwitterionic species: R-N-COOH / R-NH⁺-COO⁻). Critical region for precipitation.

-

pH > 6: High solubility (Anionic species: R-N-COO⁻).

Synthesis & Impurity Profiling

The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this pathway is crucial for identifying process-related impurities.

Synthesis Workflow

Reaction: 2-Fluorobenzoic acid + 4-Methoxypiperidine

Figure 1: Synthesis pathway via SNAr mechanism, highlighting the potential hydrolysis impurity.

Key Impurities

-

2-Hydroxybenzoic acid (Salicylic acid): Formed if water is present in the reaction mixture (hydrolysis of the fluoro- starting material).

-

Dimer formation: Rare, but possible via intermolecular anhydride formation under forcing conditions.

Solid-State Characterization

For drug development, the solid form must be strictly controlled.

Thermal Analysis (DSC/TGA)

-

Melting Point: Typically 140°C – 160°C (dependent on polymorph).

-

Protocol: Differential Scanning Calorimetry (DSC) at 10°C/min. Look for a sharp endotherm. A broad endotherm suggests amorphous content or solvent inclusion.

-

TGA: Use Thermogravimetric Analysis to distinguish between solvates (stepwise weight loss) and true polymorphs.

Crystallinity

-

X-Ray Powder Diffraction (XRPD): The molecule is expected to crystallize in a monoclinic or triclinic system due to its asymmetry.

-

Polymorphism Risk: High. The conformational flexibility of the piperidine ring often leads to multiple stable packing arrangements. Screening in solvents with varying polarity (e.g., Methanol vs. Ethyl Acetate) is mandatory.

Analytical Methodologies

Precise quantification requires a validated HPLC method capable of separating the zwitterionic parent from neutral impurities.

HPLC Method Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.7, suppressing carboxylic acid ionization to improve retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzoic acid chromophore) and 220 nm (Amide/amine sensitivity).

-

Flow Rate: 1.0 mL/min.

Figure 2: Standard HPLC workflow for purity determination.

Stability & Degradation

-

Hydrolytic Stability: The C-N bond (aryl-amine) is generally stable to hydrolysis. However, the carboxylic acid can undergo decarboxylation under extreme thermal stress (>200°C).

-

Oxidative Stability: The tertiary amine is susceptible to N-oxidation (forming N-oxides) upon exposure to peroxides or high oxygen environments.

-

Photostability: Benzoic acid derivatives can absorb UV light. Protect from light to prevent potential photo-decarboxylation.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General SNAr mechanisms).

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (pKa and Solubility profiling principles).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

-

PubChem Compound Summary. (2024). 4-(4-Methylpiperazin-1-yl)benzoic acid (Analogous Structure Data). National Center for Biotechnology Information. Link

-

European Patent Office. (2014). Patent WO2014004230A1: Dimethyl-benzoic acid compounds. (Describes synthesis of similar piperidinyl-benzoic acid intermediates). Link

Sources

2-(4-Methoxypiperidin-1-yl)benzoic acid molecular weight and formula

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It synthesizes theoretical physicochemical data with practical, field-proven synthetic methodologies.

Physicochemical Profiling, Synthetic Utility, and Characterization Protocols

Executive Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a strategic scaffold in modern drug discovery, particularly within the design of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it functions as an ortho-substituted benzoic acid where the bulky 4-methoxypiperidine moiety induces a specific torsional twist, locking the carboxylate group out of coplanarity with the phenyl ring. This "atropisomeric-like" conformation is critical for binding affinity in sterically demanding pockets.

This guide provides the definitive physicochemical data, a scalable synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and a rigorous analytical characterization framework.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise molecular weight and formula are derived from the structural integration of a benzoic acid core with a 4-methoxypiperidine substituent at the ortho position.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 2-(4-methoxypiperidin-1-yl)benzoic acid | |

| Common Name | o-(4-methoxypiperidino)benzoic acid | |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | Average Mass |

| Monoisotopic Mass | 235.1208 Da | For High-Res MS (HRMS) |

| CAS Number | Not widely listed | Treat as novel intermediate |

| SMILES | COC1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| InChIKey | Generated |

Calculated Physicochemical Properties[3][4]

-

LogP (cLogP): 2.14 (Moderate lipophilicity, suitable for CNS penetration if esterified).

-

pKa (Acid): ~3.5 – 4.0 (The ortho-amino group may slightly increase acidity via inductive effects, though steric inhibition of resonance is a factor).

-

pKa (Base): ~2.5 – 3.0 (The nitrogen lone pair is conjugated into the phenyl ring, significantly reducing basicity compared to an alkyl piperidine).

-

H-Bond Donors: 1 (Carboxylic acid -OH).

-

H-Bond Acceptors: 4 (Carboxyl C=O, Carboxyl -OH, Piperidine N, Methoxy O).

Synthetic Methodology: The SNAr Approach

While Buchwald-Hartwig amination is a viable route for ortho-amino benzoic acids, the Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzoic acid is preferred for its operational simplicity, cost-effectiveness, and avoidance of heavy metal catalysts.

Reaction Mechanism & Rationale

The carboxylic acid group at the ortho position acts as an electron-withdrawing group (EWG), activating the fluorine atom for displacement. The reaction proceeds via a Meisenheimer complex intermediate.

-

Substrate: 2-Fluorobenzoic acid (Preferred over 2-chloro due to higher electronegativity of F stabilizing the transition state).

-

Nucleophile: 4-Methoxypiperidine.

-

Base: Potassium Carbonate (K₂CO₃) – Neutralizes the HCl/HF byproduct and maintains the carboxylate as a salt, preventing protonation of the nucleophile.

Detailed Experimental Protocol (Scalable to 10g)

Reagents:

-

2-Fluorobenzoic acid (1.0 eq, 14.0 g)

-

4-Methoxypiperidine (1.2 eq, 13.8 g)

-

Potassium Carbonate (2.5 eq, 34.5 g)

-

Solvent: Dimethyl Sulfoxide (DMSO) or DMF (anhydrous, 100 mL)

Step-by-Step Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 2-fluorobenzoic acid, K₂CO₃, and DMSO. Stir for 15 minutes at room temperature to form the potassium benzoate salt (effervescence of CO₂ may occur).

-

Addition: Add 4-methoxypiperidine dropwise via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: 236.1 [M+H]⁺).

-

Note: The reaction is complete when the starting material (2-fluorobenzoic acid) is <1%.

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water. The mixture will be basic (pH ~10-11).

-

Workup (Purification by pH Swing):

-

Wash the aqueous basic layer with Ethyl Acetate (2 x 100 mL) to remove unreacted 4-methoxypiperidine (which is organic-soluble at this pH). Discard the organic layer. [1]

-

Acidify the aqueous layer carefully with 6N HCl to pH ~3–4. The product, 2-(4-methoxypiperidin-1-yl)benzoic acid, will precipitate as a white/off-white solid.

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 150 mL).

-

Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Crystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Synthetic Workflow Diagram

Caption: Figure 1.[2] Optimized synthetic workflow for the preparation of 2-(4-methoxypiperidin-1-yl)benzoic acid via SNAr.

Analytical Characterization

Validating the structure requires confirming the presence of the carboxylic acid, the integrity of the piperidine ring, and the specific ortho substitution pattern.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 7.8 ppm (dd, 1H): Aromatic proton at C6 (adjacent to COOH).

-

δ 7.5 - 7.1 ppm (m, 3H): Remaining aromatic protons.

-

δ 3.4 ppm (m, 1H): Methine proton at C4 of piperidine (geminal to methoxy).

-

δ 3.3 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 3.0 - 2.8 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (diagnostic of N-arylation).

-

δ 1.9 - 1.6 ppm (m, 4H): Remaining piperidine methylene protons.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion: [M+H]⁺ = 236.1 m/z.

-

Fragmentation Pattern:

-

Loss of H₂O [M+H-18]⁺: 218.1 m/z (characteristic of carboxylic acids).

-

Loss of Methanol [M+H-32]⁺: 204.1 m/z (cleavage of the ether).

-

Loss of CO₂ [M+H-44]⁺: 192.1 m/z (decarboxylation, common in benzoic acids).

-

Applications in Drug Discovery[12]

This molecule is rarely a final drug but serves as a high-value intermediate or fragment .

Quinazolinone Synthesis

Reacting 2-(4-methoxypiperidin-1-yl)benzoic acid with primary amines and a condensing agent (e.g., SOCl₂ or HATU) followed by cyclization yields quinazolin-4(3H)-ones . These are privileged structures in kinase inhibitors (e.g., EGFR inhibitors).

Conformational Control in SAR

In Structure-Activity Relationship (SAR) studies, replacing a simple ortho-amino group (like in anthranilic acid) with the bulky 4-methoxypiperidine forces the phenyl ring and the carbonyl group to twist out of plane. This is used to:

-

Disrupt Planarity: Improve solubility by breaking crystal lattice energy.

-

Fill Hydrophobic Pockets: The methoxy group can engage in specific H-bond interactions deep within a receptor pocket.

Biological Pathway Context

Caption: Figure 2. Utility of the scaffold in generating bioactive Quinazolinone cores.

References

-

Nucleophilic Aromatic Substitution on 2-Fluorobenzoic Acids

-

Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

-

-

Synthesis of N-Aryl Piperidines via SNAr

-

Protocol Validation: Mortensen, D. S., et al. (2010). Optimization of a Series of 2-Aminobenzoic Acid Derivatives as Inhibitors of HCV NS5B Polymerase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4575-4580. Link

-

-

Ortho-Effect in Benzoic Acids

-

Conformational Analysis: Exner, O. (1972). The Ortho Effect in Benzoic Acid Derivatives. Advances in Linear Free Energy Relationships, 1-69. Link

-

-

General Properties of Piperidine Derivatives

Sources

Solubility profile of 2-(4-Methoxypiperidin-1-yl)benzoic acid in organic solvents

The following technical guide details the solubility profiling, physicochemical characterization, and thermodynamic analysis of 2-(4-Methoxypiperidin-1-yl)benzoic acid .

This guide is structured to serve as both a predictive framework based on Structure-Activity Relationships (SAR) and a definitive experimental protocol for generating regulatory-grade solubility data.

Executive Technical Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid is an amphiphilic, likely zwitterionic molecule featuring a lipophilic 4-methoxypiperidine moiety ortho-substituted to a hydrophilic benzoic acid core. Its solubility behavior is governed by the "Push-Pull" electronic effects between the basic tertiary amine (piperidine nitrogen) and the acidic carboxyl group.

-

Physicochemical Classification: Amphoteric (Zwitterionic at neutral pH).

-

Primary Solubilization Mechanism: Dipole-dipole interaction (polar aprotic solvents) and Hydrogen bonding (protic solvents).

-

Critical Solubility Attribute: The compound exhibits a U-shaped pH-solubility profile in aqueous media, with minimum solubility at its isoelectric point (pI), typically between pH 5.0 and 6.5 for N-aryl amino acids.

Structural Analysis & Predicted Solubility Matrix

Understanding the molecular architecture is a prerequisite for selecting the correct solvent screening panel.

Structural Determinants[1]

-

Benzoic Acid Moiety (Hydrophilic Head): Provides high affinity for protic solvents (Alcohols) and pH-dependent solubility in water (pKa ~4.0–5.0).

-

4-Methoxypiperidine (Lipophilic Tail): The methoxy group and piperidine ring increase

, enhancing affinity for chlorinated solvents (DCM, Chloroform) and esters. -

Ortho-Substitution (Steric Effect): The bulky piperidine group at the ortho position forces the carboxyl group out of planarity with the benzene ring. This reduces crystal lattice energy compared to planar analogs (like 4-aminobenzoic acid), theoretically increasing solubility in organic solvents compared to unsubstituted anthranilic acid.

Predicted Solubility Profile

Note: Values below are predictive ranges based on structural analogs (e.g., N-phenylanthranilic acid derivatives).

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Excellent solvation of the lipophilic piperidine/methoxy regions; disruption of weak zwitterionic lattices. |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; standard solvent for stock solutions. |

| Alcohols | Methanol, Ethanol | High (20–50 mg/mL) | H-bonding donor/acceptor capabilities match the carboxyl/amine functions. |

| Esters | Ethyl Acetate | Moderate (5–20 mg/mL) | Good general solvent, though less effective than alcohols for the zwitterionic form. |

| Hydrocarbons | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polarity fails to overcome the crystal lattice energy of the polar acid/amine groups. |

| Aqueous | Water (pH 7.0) | Low (<1 mg/mL) | Proximity to isoelectric point reduces solvation. |

| Aqueous | Water (pH 1.2 or 10.0) | High (>10 mg/mL) | Ionization (Cationic at low pH, Anionic at high pH) drives solubility. |

Experimental Protocol: Equilibrium Solubility Determination

To generate authoritative data for this compound, a standard "visual" check is insufficient. The following Saturation Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Materials & Reagents[2]

-

Analyte: 2-(4-Methoxypiperidin-1-yl)benzoic acid (Purity >99%).

-

Solvents: HPLC Grade (MeOH, EtOH, Acetonitrile, Water).

-

Instrumentation: Agilent 1200/1260 Infinity II or equivalent HPLC with DAD/VWD.

Step-by-Step Workflow

Phase A: Sample Preparation (The Saturation Loop)

-

Excess Addition: Add the solid compound to 5 mL of the target solvent in a borosilicate glass vial until a visible precipitate remains (supersaturation).

-

Equilibration: Place vials in an orbital shaker-incubator at 25.0 ± 0.1°C (or target T). Shake at 150 RPM for 24 to 72 hours .

-

Critical Control: Check periodically. If the solid dissolves completely, add more solid to ensure saturation equilibrium.

-

-

Sedimentation: Allow samples to stand for 4 hours to let undissolved solids settle, or centrifuge at 10,000 RPM for 10 minutes at the controlled temperature.

Phase B: Quantification (HPLC Method)

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

-

Dilution: Dilute the filtrate with the mobile phase to fall within the linear calibration range (e.g., 1:100 or 1:1000).

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v] – Adjust based on retention time.

-

Wavelength: 254 nm (Benzoic acid absorption max) and 280 nm.

-

Flow Rate: 1.0 mL/min.

-

Visualization of Workflow

The following diagram outlines the critical decision nodes in the solubility screening process.

Figure 1: Decision-logic workflow for establishing thermodynamic solubility equilibrium.

Thermodynamic Analysis

To understand the energy landscape of dissolution (critical for crystallization process development), you must perform the solubility experiment at multiple temperatures (e.g., 298K, 303K, 313K).

The Modified Apelblat Model

For organic acids in pure solvents, the modified Apelblat equation is the industry standard for correlating solubility (

Where:

- = Mole fraction solubility.[1]

- = Absolute temperature (Kelvin).

- = Empirical constants derived from regression analysis.

Van 't Hoff Analysis

To determine the Enthalpy (

-

Linear Plot: Indicates the dissolution is driven by a constant enthalpy change.

-

Equation:

-

Interpretation:

-

Positive

(Endothermic): Solubility increases with temperature (Typical for benzoic acid derivatives in alcohols). -

Positive

: Increased disorder upon dissolution (Breaking the crystal lattice).

-

pH-Dependent Solubility (The U-Curve)

Because 2-(4-Methoxypiperidin-1-yl)benzoic acid contains both a basic amine and an acidic carboxyl group, its aqueous solubility is strictly pH-dependent.

Theoretical Pathway

The molecule exists in three forms:

-

Cationic (pH < 4): Protonated amine, Protonated acid. High Solubility.

-

Zwitterionic/Neutral (pH 4–7): Protonated amine, Deprotonated acid (Net charge 0). Lowest Solubility (Intrinsic Solubility,

). -

Anionic (pH > 8): Deprotonated amine, Deprotonated acid. High Solubility.

Figure 2: Ionization states governing the aqueous solubility profile.

References

-

Thermodynamics of Benzoic Acid Derivatives: Akay, S., et al. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Journal of Molecular Liquids, 2022.

- Solubility of Anthranilic Acid Derivatives: Delgado, D.R., et al. "Solubility of 2-aminobenzoic acid in some organic solvents at different temperatures." Journal of Chemical & Engineering Data. (Contextual grounding for ortho-substituted benzoic acids).

- General Solubility Protocols: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

-

Alcaftadine Intermediate Characterization: "Preparation method of alcaftadine intermediate." Patent CN103408549A.[] (Provides context for the specific piperidinyl-benzoic acid structure).

Sources

Technical Guide: Therapeutic Potential of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

[1]

Executive Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a specific subclass of N-arylpiperidine-2-carboxylic acids , structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging G-protein coupled receptor (GPCR) modulators.[1] This molecule features an ortho-substituted benzoic acid core linked to a 4-methoxypiperidine moiety.[1]

Its unique structural attributes—combining an ionizable carboxylic acid head group with a lipophilic, conformationally restricted piperidine tail—position it as a versatile scaffold for drug discovery.[1] Primary therapeutic applications include anti-inflammatory modulation (COX inhibition) , metabolic regulation (GPR40/FFAR1 agonism) , and sensory modulation (taste receptor antagonism) .[1]

This guide provides a rigorous analysis of its physicochemical properties, predicted pharmacology, and standardized protocols for experimental validation.[1]

Chemical Structure & Physicochemical Profile[1]

Structural Analysis

The molecule consists of three distinct pharmacophores:[1]

-

Benzoic Acid Core : Provides the acidic center (

) necessary for electrostatic interactions (e.g., with Arg/Lys residues in receptor binding pockets).[1] -

Piperidine Ring (N-linked) : Attached at the ortho (2-) position, creating a twisted conformation relative to the phenyl ring due to steric hindrance (the "ortho effect").[1] This non-planar geometry is critical for selectivity against planar DNA intercalators.[1]

-

4-Methoxy Substituent : Enhances lipophilicity compared to the hydroxyl analog and blocks rapid metabolic oxidation at the 4-position, though it remains a site for O-demethylation.[1]

Calculated Properties (In Silico)

| Property | Value (Predicted) | Relevance |

| Molecular Weight | 235.28 g/mol | Optimal for oral bioavailability (<500 Da).[1] |

| LogP (Octanol/Water) | ~2.1 - 2.5 | Good membrane permeability; CNS penetration possible.[1] |

| TPSA | ~49.7 Ų | High oral absorption potential (>140 Ų is poor).[1] |

| H-Bond Donors | 1 (COOH) | Low donor count favors permeability.[1] |

| H-Bond Acceptors | 4 (N, O, O, O) | Facilitates receptor binding.[1] |

| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding.[1] |

Potential Therapeutic Applications[1][2][3][4][5]

Anti-Inflammatory & Analgesic (COX Inhibition)

Mechanism : Structurally, the compound is a bioisostere of mefenamic acid (a fenamate NSAID).[1] The replacement of the secondary aniline (NH) with a tertiary piperidine nitrogen alters the electronic properties but retains the spatial arrangement required to inhibit Cyclooxygenase (COX) enzymes.[1]

-

Hypothesis : The bulky piperidine ring may induce selectivity for COX-2 over COX-1 by fitting into the larger hydrophobic side pocket of the COX-2 active site.[1]

-

Application : Treatment of rheumatoid arthritis, osteoarthritis, and acute pain.[1]

Metabolic Disorders (GPR40/FFAR1 Agonism)

Mechanism : Free Fatty Acid Receptor 1 (GPR40) agonists typically feature a carboxylic acid head group linked to a lipophilic domain.[1] 2-(4-Methoxypiperidin-1-yl)benzoic acid mimics the "head" motif of endogenous long-chain fatty acids.[1]

-

Pathway : Activation of GPR40 on pancreatic

-cells -

Application : Type 2 Diabetes Mellitus (T2DM) management with reduced risk of hypoglycemia.[1]

Sensory Modulation (Sweetness Inhibition)

Mechanism : Benzoic acid derivatives (e.g., Lactisole ) are known inhibitors of the sweet taste receptor (T1R2/T1R3).[1] The 4-methoxypiperidine moiety provides steric bulk similar to the phenoxy-propanoic acid tail of Lactisole, potentially stabilizing the receptor in an inactive conformation.[1]

-

Application : Dietary additives to suppress lingering sweetness in high-intensity sweeteners or as a chemical probe for taste receptor biology.[1]

Mechanistic Signaling Pathways[1]

The following diagram illustrates the divergent signaling pathways activated or inhibited by the compound based on the target receptor.

Figure 1: Divergent pharmacological mechanisms: COX-2 inhibition (Anti-inflammatory), GPR40 activation (Metabolic), and T1R3 antagonism (Sensory).[1]

Experimental Protocols

Chemical Synthesis (Nucleophilic Aromatic Substitution)

This protocol yields high-purity 2-(4-Methoxypiperidin-1-yl)benzoic acid suitable for biological screening.[1]

Reagents:

-

2-Fluorobenzoic acid (1.0 eq)[1]

-

4-Methoxypiperidine (1.2 eq)[1]

-

Potassium Carbonate (

, 2.5 eq)[1] -

Solvent: DMF or DMSO[1]

Workflow:

-

Dissolution : Dissolve 10 mmol of 2-fluorobenzoic acid in 15 mL of DMSO.

-

Base Addition : Add 25 mmol of anhydrous

. Stir for 15 min at room temperature. -

Nucleophile Addition : Add 12 mmol of 4-methoxypiperidine.

-

Reaction : Heat the mixture to 100°C for 12–16 hours under

atmosphere. Monitor by TLC (5% MeOH in DCM).[1] -

Workup : Pour reaction mixture into ice-cold water (100 mL). Adjust pH to ~4.0 with 1N HCl to precipitate the product.

-

Purification : Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.[1]

In Vitro COX-1/COX-2 Inhibition Assay

To determine anti-inflammatory potency and selectivity.[1]

-

Enzyme Prep : Use recombinant human COX-1 and COX-2 enzymes.[1]

-

Incubation : Incubate enzyme with test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) with heme and phenol for 10 min at 37°C.

-

Substrate Initiation : Add Arachidonic Acid (10 µM).

-

Reaction : Incubate for 2 minutes. Stop reaction with 1M HCl.

-

Detection : Quantify PGE2 levels using an ELISA kit.

-

Analysis : Calculate

for COX-1 and COX-2. Selectivity Ratio =

Calcium Flux Assay (GPR40 Activation)

To validate metabolic potential via GPCR signaling.[1]

-

Cell Line : CHO-K1 cells stably expressing human GPR40 (FFAR1).[1]

-

Dye Loading : Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Compound Addition : Add 2-(4-Methoxypiperidin-1-yl)benzoic acid (serial dilutions).

-

Measurement : Monitor fluorescence intensity (

) using a FLIPR (Fluorometric Imaging Plate Reader) system. -

Control : Use Linoleic acid as a positive control.[1]

ADME & Toxicology Considerations

| Parameter | Risk/Observation | Mitigation Strategy |

| Metabolic Stability | The 4-methoxy group is prone to O-demethylation by CYP2D6 to form the alcohol.[1] | Assess microsomal stability early.[1] Consider deuteration of the methoxy group if clearance is high.[1] |

| Glucuronidation | The carboxylic acid is a site for acyl-glucuronidation, which can be reactive (idiosyncratic toxicity).[1] | Monitor acyl-glucuronide formation and half-life in plasma.[1] |

| hERG Inhibition | Basic piperidines can block hERG channels (QT prolongation).[1] | Perform patch-clamp hERG assays. The carboxylic acid (anionic at pH 7.[1]4) often reduces hERG affinity, mitigating this risk.[1] |

References

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Foundational text on bioisosterism of carboxylic acids and fenamates).

-

Mancini, A. D., & Poitout, V. (2013).[1] "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes, Obesity and Metabolism, 15(S3), 118-123.[1] Link[1]

-

Hamada, Y., et al. (2010).[1] "Synthesis and pharmacological profile of a novel GPR40 agonist." Bioorganic & Medicinal Chemistry Letters, 20(6), 1967-1971.[1] (Describes benzoic acid derivatives as GPR40 agonists).

-

Maillet, E. L., et al. (2009).[1] "The sweet taste inhibitor Lactisole binds to the transmembrane domain of the human T1R3 receptor."[1] Chemical Senses, 34(2), 119-129.[1] Link[1]

-

PubChem Database . "2-(piperidin-1-yl)benzoic acid (Core Scaffold)." CID 20711-10-8.[1] Link[1]

The Strategic Role of 2-(4-Methoxypiperidin-1-yl)benzoic Acid in Modern Drug Discovery: A Technical Guide for the Synthetic Chemist

An In-depth Exploration of a Key Pharmaceutical Intermediate in the Synthesis of PARP Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of pharmaceutical development, the significance of key intermediates often remains in the shadow of the final active pharmaceutical ingredient (API). However, it is these molecular scaffolds that dictate the efficiency, scalability, and ultimately, the accessibility of life-saving medicines. 2-(4-Methoxypiperidin-1-yl)benzoic acid is one such pivotal intermediate, a cornerstone in the synthesis of a new generation of targeted cancer therapies. This technical guide provides an in-depth analysis of its synthesis, characterization, and critical role in the production of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the journey to Niraparib. For the discerning researcher and drug development professional, understanding the nuances of this intermediate is paramount to navigating the complexities of modern medicinal chemistry. Benzoic acid derivatives, in general, are recognized for their wide spectrum of biological activities, including antitumor and anti-inflammatory properties[1]. The strategic incorporation of the 4-methoxypiperidinyl moiety introduces specific physicochemical properties that are crucial for the biological activity of the final drug molecule.

Core Synthesis: Mastering the Ullmann Condensation

The construction of the 2-(4-Methoxypiperidin-1-yl)benzoic acid scaffold is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This venerable reaction, while traditionally requiring harsh conditions, has been refined over the years to offer a reliable and scalable method for the formation of the crucial C-N bond between the benzoic acid and piperidine rings[2][3][4][5][6][7][8]. The causality behind the choice of the Ullmann condensation lies in its proven efficacy for coupling aryl halides with amines, a transformation that is central to the structure of our target intermediate.

Reaction Principle and Mechanistic Insight

The Ullmann condensation, in this context, involves the reaction of an aryl halide (2-chlorobenzoic acid) with an amine (4-methoxypiperidine) in the presence of a copper catalyst. The mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide followed by reductive elimination to yield the desired N-arylated product[2][4][5].

Diagram: Proposed Mechanism of the Ullmann Condensation

Caption: A simplified representation of the Ullmann condensation mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid, adapted from established procedures for similar Ullmann condensations[9]. The inclusion of specific quality control checkpoints ensures a self-validating system.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzoic acid | 156.57 | 15.66 g | 0.1 |

| 4-Methoxypiperidine | 115.17 | 12.67 g | 0.11 |

| Anhydrous Potassium Carbonate | 138.21 | 27.64 g | 0.2 |

| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 0.01 |

| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |

| 6M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (15.66 g, 0.1 mol), 4-methoxypiperidine (12.67 g, 0.11 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and copper(I) iodide (1.90 g, 0.01 mol).

-

Solvent Addition: Add anhydrous dimethylformamide (200 mL) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heating and Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 16-24 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with 6M hydrochloric acid. This will precipitate the product.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-(4-Methoxypiperidin-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Trustworthiness through In-Process Controls:

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged heating.

-

pH Control during Work-up: Precise control of the pH during acidification is crucial for the complete precipitation of the carboxylic acid product.

-

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Analytical Characterization: The Fingerprint of a Key Intermediate

Thorough analytical characterization is non-negotiable for ensuring the quality and consistency of a pharmaceutical intermediate. The following data represents the expected spectroscopic signature of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (s, 1H, COOH), 7.8-7.9 (dd, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 3.6-3.7 (m, 1H, CH-O), 3.3 (s, 3H, OCH₃), 3.1-3.2 (m, 2H, N-CH₂eq), 2.8-2.9 (m, 2H, N-CH₂ax), 1.9-2.0 (m, 2H, CH₂eq), 1.5-1.6 (m, 2H, CH₂ax). (Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration)[1][5][6][10][11][12].

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168.0 (C=O), 154.0 (Ar-C-N), 140.0 (Ar-C), 132.0 (Ar-CH), 128.0 (Ar-CH), 122.0 (Ar-CH), 120.0 (Ar-C-COOH), 75.0 (CH-O), 55.0 (OCH₃), 50.0 (N-CH₂), 30.0 (CH₂). (Note: The exact chemical shifts may vary slightly)[1][10][11][12][13].

The Crucial Role in Niraparib Synthesis: From Intermediate to API

2-(4-Methoxypiperidin-1-yl)benzoic acid is a pivotal intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of various cancers, particularly ovarian cancer[13][14][15][16][17]. Its structure provides the foundational N-arylpiperidine moiety that is essential for the drug's interaction with the PARP enzyme.

Downstream Conversion: The Pathway to Niraparib

The synthesis of Niraparib from 2-(4-Methoxypiperidin-1-yl)benzoic acid involves a series of well-defined chemical transformations. A representative synthetic route is outlined below[4][16][18].

Diagram: Synthesis of Niraparib from the Key Intermediate

Caption: A high-level overview of the synthetic route to Niraparib.

The transformation typically begins with the activation of the carboxylic acid group of 2-(4-Methoxypiperidin-1-yl)benzoic acid, followed by coupling with a suitable amino-indazole derivative. Subsequent cyclization and functional group manipulations lead to the final Niraparib molecule. The precise reagents and conditions for these steps are often proprietary but follow standard organic synthesis principles. The development of efficient and scalable routes to Niraparib is an active area of research[2][15].

Structure-Activity Relationship (SAR) Insights

The structural features of 2-(4-Methoxypiperidin-1-yl)benzoic acid are not arbitrary; they are the result of careful design to impart specific properties to the final drug. The benzoic acid moiety provides a key attachment point for the rest of the Niraparib scaffold. The piperidine ring and its methoxy substituent are crucial for positioning the molecule within the active site of the PARP enzyme and for establishing favorable interactions that lead to potent inhibition. Structure-activity relationship studies on related benzoic acid derivatives have shown that modifications to the substituents on the phenyl ring and the piperidine moiety can significantly impact biological activity[14].

Conclusion: A Testament to the Power of Chemical Synthesis

2-(4-Methoxypiperidin-1-yl)benzoic acid stands as a testament to the pivotal role of well-designed intermediates in the pharmaceutical industry. Its efficient synthesis, primarily through the Ullmann condensation, enables the large-scale production of Niraparib, a drug that has brought new hope to cancer patients. For the synthetic chemist, a deep understanding of the synthesis, characterization, and application of such key intermediates is not merely an academic exercise but a fundamental requirement for driving therapeutic innovation. The continuous refinement of synthetic routes to this and other vital intermediates will undoubtedly pave the way for the next generation of life-saving medicines.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704–709.

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

- Wallace, D. J., et al. (2011). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 15(4), 831–840.

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2020). MDPI. Retrieved February 14, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Niraparib | C19H20N4O | CID 24958200 - PubChem. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Process for preparing intermediate of anti-tumor drug niraparib and .... (n.d.). Google Patents.

- Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.

-

Ullmann coupling-An overview. (2023). OperaChem. Retrieved February 14, 2026, from [Link]

-

Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2023). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2007). ResearchGate. Retrieved February 14, 2026, from [Link]

-

METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. (n.d.). Retrieved February 14, 2026, from [Link]

- Liu, H., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. American Journal of Cancer Research, 10(11), 3937–3950.

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. (2020). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis of 2-(4-methoxyphenylamino)benzoic acid. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 12. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 17. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]

- 18. medkoo.com [medkoo.com]

Literature review on 2-(4-Methoxypiperidin-1-yl)benzoic acid derivatives

An In-Depth Technical Guide to 2-(4-Methoxypiperidin-1-yl)benzoic Acid Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-methoxypiperidin-1-yl)benzoic acid and its derivatives, with a focus on their synthesis, pharmacological significance, and application in contemporary drug development. We will delve into the nuanced chemistry and biological activities that position these compounds as promising scaffolds in medicinal chemistry.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The 2-(4-methoxypiperidin-1-yl)benzoic acid core is emerging as one such scaffold. Its unique combination of a substituted piperidine ring linked to a benzoic acid moiety provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. The methoxy group on the piperidine ring can influence solubility, metabolic stability, and receptor binding, making this a tunable and attractive starting point for library synthesis and lead optimization. This guide will explore the synthetic accessibility and the diverse pharmacological profiles of derivatives built upon this core.

Part I: Synthetic Strategies and Methodologies

The synthesis of 2-(4-methoxypiperidin-1-yl)benzoic acid and its derivatives is a critical aspect of their development. The primary route to the core structure involves a nucleophilic aromatic substitution reaction.

Core Synthesis: The Ullmann Condensation

A common and effective method for the synthesis of the 2-(4-methoxypiperidin-1-yl)benzoic acid core is the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid

-

Reactants: 2-chlorobenzoic acid, 4-methoxypiperidine, copper(I) iodide (CuI), and a base such as potassium carbonate (K2CO3).

-

Solvent: A high-boiling point polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 2-chlorobenzoic acid and 4-methoxypiperidine in DMF, add K2CO3 and CuI.

-

The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography or recrystallization to yield the desired 2-(4-methoxypiperidin-1-yl)benzoic acid.

-

Causality in Experimental Choices:

-

The choice of a copper(I) catalyst is crucial for activating the aryl halide towards nucleophilic attack by the amine.

-

The use of a high-boiling point solvent is necessary to achieve the required reaction temperature for the Ullmann condensation.

-

The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Part II: Pharmacological Significance and Derivatives

While 2-(4-methoxypiperidin-1-yl)benzoic acid itself is primarily a building block, its derivatives have shown significant potential in various therapeutic areas. The structural features of this core allow for modifications that can tune the pharmacological properties of the resulting molecules.

Derivatives as Modulators of Cellular Signaling

A key area where derivatives of this scaffold have been explored is in the modulation of intracellular signaling pathways. For instance, amides and esters derived from the carboxylic acid group can exhibit a wide range of biological activities.

Table 1: Representative Derivatives and Their Biological Activities

| Derivative Name | Modification | Biological Target/Activity |

| Compound A | Amide coupling with a substituted aniline | Kinase Inhibitor |

| Compound B | Esterification with a functionalized alcohol | GPCR Antagonist |

| Compound C | Reduction of the carboxylic acid to an alcohol | Ion Channel Blocker |

Structure-Activity Relationships (SAR)

The systematic modification of the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold has led to the identification of key structural features that govern biological activity.

-

The Benzoic Acid Moiety: The carboxylic acid group is a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. Its conversion to amides, esters, or other functional groups can dramatically alter the binding affinity and selectivity.

-

The Piperidine Ring: The conformation of the piperidine ring and the orientation of the methoxy group can influence the overall shape of the molecule and its fit within a binding pocket.

-

The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can impact the lipophilicity and metabolic stability of the compound.

Logical Relationship Diagram for SAR

Caption: Structure-Activity Relationship (SAR) logic for derivatives.

Part III: Future Directions and Applications

The versatility of the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold suggests that its full potenti

Structure-activity relationship (SAR) potential of 2-(4-Methoxypiperidin-1-yl)benzoic acid

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) potential of 2-(4-Methoxypiperidin-1-yl)benzoic acid . This guide is designed for medicinal chemists and drug discovery scientists, focusing on the molecule's utility as a scaffold for non-steroidal anti-inflammatory drug (NSAID) bioisosteres, TRP channel modulators, and metabolic G-protein coupled receptor (GPCR) agonists.

Executive Summary & Structural Classification

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a distinct subclass of N-aryl anthranilic acid derivatives (fenamates). Unlike classical fenamates (e.g., Mefenamic acid, Diclofenac) which typically feature a secondary amine (

This structural deviation introduces significant pharmacological shifts:

-

Conformational Rigidity: The piperidine ring imposes a steric "ortho-twist," forcing the carboxylic acid group out of coplanarity with the phenyl ring. This often reduces COX-1/COX-2 affinity compared to secondary amines but opens activity windows for TRP channels (TRPA1, TRPV1) and GPR35/GPR120 modulation.

-

Metabolic Stability: The 4-methoxy group acts as a metabolic "soft spot" blocker or a specific H-bond acceptor, distinct from the lipophilic alkyl tails found in many fenamates.

Chemical Identity[1][2][3]

-

IUPAC Name: 2-(4-methoxypiperidin-1-yl)benzoic acid

-

Core Scaffold: N-Aryl Piperidine / Anthranilic Acid

-

Key Pharmacophores: Carboxylate (Acidic Warhead), Phenyl Ring (Lipophilic Scaffold), Piperidine (Linker), Methoxy (Polar Tail).

Structural Analysis & Pharmacophore Modeling

The biological activity of this molecule is governed by four distinct regions. Understanding the interplay between these regions is critical for SAR optimization.

Region A: The Carboxylic Acid (Warhead)

The carboxylic acid at C-1 is the primary anchor for ionic interactions (e.g., with Arg120 in COX enzymes).

-

SAR Insight: Conversion to bioisosteres such as tetrazoles or hydroxamic acids often improves metabolic stability and membrane permeability.

-

Impact: Essential for potency; esterification (prodrugs) typically abolishes in vitro activity but enhances oral bioavailability.

Region B: The Phenyl Scaffold

The central benzene ring serves as the rigid spacer.

-

SAR Insight: Electron-withdrawing groups (EWGs) like

or -

Impact: Halogenation often increases lipophilicity and potency in NSAID-like targets.

Region C: The Piperidine Linker (The "Twist")

This is the defining feature. The tertiary nitrogen prevents the formation of the intramolecular hydrogen bond observed in secondary amine fenamates (between

-

SAR Insight: The bulk of the piperidine ring forces the carboxylate to rotate, altering the 3D shape. This "non-coplanar" conformation is less favorable for COX binding but highly favorable for GPR35 and TRP channel pockets.

Region D: The 4-Methoxy Tail

The methoxy group at the 4-position of the piperidine adds a polar interaction point.

-

SAR Insight: It can function as a hydrogen bond acceptor.[1] Replacing

with

Visualization: SAR Logic Map

The following diagram illustrates the functional regions and their optimization potential.

Caption: Functional decomposition of the 2-(4-Methoxypiperidin-1-yl)benzoic acid scaffold for SAR optimization.

Experimental Protocols

To validate the SAR potential, precise synthesis and assay protocols are required. The following methodologies are standardized for high reproducibility.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route involves the reaction of 2-fluorobenzoic acid with 4-methoxypiperidine. This method avoids transition metal catalysts, reducing cost and impurity profiles.

Reagents:

-

2-Fluorobenzoic acid (1.0 eq)

-

4-Methoxypiperidine (1.2 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Solvent: DMF or DMSO

Step-by-Step Procedure:

-

Preparation: Dissolve 2-fluorobenzoic acid (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add

(25 mmol) followed by 4-methoxypiperidine (12 mmol). -

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Acidification: Adjust pH to ~3–4 using 1N HCl. The product typically precipitates as a solid or oil.

-

Extraction: If oil forms, extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Synthesis Workflow

Caption: Standard

Biological Assay: COX-1 vs. COX-2 Inhibition

To determine if the molecule retains NSAID-like activity or shifts selectivity.

Protocol:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid (

). -

Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Procedure:

-

Incubate enzyme with test compound (0.1 nM – 100

) in Tris-HCl buffer (pH 8.0) for 10 mins. -

Add Arachidonic acid and TMPD.

-

Measure absorbance at 590 nm (oxidation of TMPD during prostaglandin synthesis).

-

-

Data Analysis: Calculate

using non-linear regression (Sigmoidal dose-response).

SAR Data Interpretation & Applications

The following table summarizes the expected SAR trends for 2-(4-Methoxypiperidin-1-yl)benzoic acid derivatives based on fenamate literature.

| Modification Region | Structural Change | Predicted Effect on Activity | Rationale |

| Acid (C-1) | Esterification (Methyl/Ethyl) | Loss of in-vitro potency | Loss of ionic interaction with Arg120 (COX). |

| Acid (C-1) | Bioisostere (Tetrazole) | Retained potency, increased | Mimics acidity ( |

| Piperidine (C-2) | Contraction to Pyrrolidine | Increased COX potency | Reduces steric twist, allowing better planarity. |

| Piperidine (C-2) | Expansion to Azepane | Decreased potency | Excessive steric bulk prevents binding pocket entry. |

| Methoxy (C-4') | Removal (Unsubstituted) | Increased Lipophilicity | Loss of H-bond acceptor; may increase BBB penetration. |

| Methoxy (C-4') | Replacement with -OH | Metabolic Liability | Rapid conjugation and excretion. |

Emerging Application: GPR35 Agonism

Recent studies suggest that N-aryl anthranilic acids with bulky lipophilic/polar tails are potent agonists for GPR35 , a receptor involved in inflammation and pain modulation. The 4-methoxypiperidine moiety provides the necessary volume and polarity to engage the GPR35 orthosteric site, making this molecule a prime candidate for inflammatory bowel disease (IBD) research.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Standard text on Bioisosteres and SAR).

-

Kalgutkar, A. S., et al. (2005). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link

-

Divorty, N., et al. (2015). "Systematic analysis of the structure-activity relationships of GPR35 agonists." MedChemComm. (Relevance: GPR35 agonists often share the anthranilic acid core). Link

- Patolsky, F., et al. (2000). "Synthesis and evaluation of N-aryl-piperidine derivatives." Journal of Organic Chemistry. (General synthesis reference for on fluorobenzoic acids).

-

Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. Link

Disclaimer: This document is a technical guide for research purposes only. The compound described is a chemical scaffold and has not been approved for clinical use. All synthesis and biological testing should be conducted in certified laboratories following appropriate safety protocols.

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-(4-Methoxypiperidin-1-yl)benzoic acid

This guide serves as a technical master file for 2-(4-Methoxypiperidin-1-yl)benzoic acid .

Note to Researchers: As of the current date, specific experimental toxicology data for this exact isomer is limited in public repositories. The following safety and toxicity profile is constructed using Read-Across Methodology (SAR) , analyzing structural analogs (e.g., Anthranilic acid derivatives, Piperidinyl-benzoic acids) and validated in silico prediction models.

Chemical Identity & Structural Analysis

Compound Name: 2-(4-Methoxypiperidin-1-yl)benzoic acid Chemical Class: Anthranilic Acid Derivative / N-Aryl Piperidine Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol

Structural Deconstruction

This molecule is an ortho-substituted benzoic acid. The steric proximity of the bulky 4-methoxypiperidinyl group to the carboxylic acid creates a unique pharmacological scaffold, often used to induce conformational constraints in drug design.

-

Moiety A (Acidic): Benzoic acid function (pKa ~4.2). Responsible for pH-dependent solubility and protein binding.

-

Moiety B (Basic/Lipophilic): 4-Methoxypiperidine. The nitrogen is attached to the phenyl ring (aniline-like).

-

Critical Insight: Due to the ortho position, the nitrogen lone pair is twisted out of planarity with the benzene ring (Steric Inhibition of Resonance). This likely makes the nitrogen more basic than typical anilines, potentially allowing zwitterion formation.

-

Hazard Identification (GHS Classification)

Based on SAR analysis of 2-(piperidin-1-yl)benzoic acid analogs.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] | Acidic functionality combined with lipophilic amine penetration. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2] | Direct contact with mucous membranes; zwitterionic nature increases residence time. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2] | Dust inhalation risk common to substituted benzoic acids. |

| Acute Tox (Oral) | Cat 4 | H302: Harmful if swallowed.[2][3] | Predicted LD50 (Rat) ~500–2000 mg/kg based on anthranilic acid analogs. |

Toxicological Profile & Metabolic Fate

Predicted Metabolism (ADME)

The toxicity of this compound is governed by its metabolic stability.

-

O-Demethylation: The methoxy group at the piperidine-4 position is a prime target for CYP2D6 or CYP3A4, yielding the corresponding alcohol (phenol-like polarity shift).

-

Glucuronidation: The carboxylic acid will undergo Phase II conjugation (acyl glucuronide). Risk Alert: Acyl glucuronides can be reactive electrophiles, potentially leading to idiosyncratic toxicity (DILI) if the half-life is long, though ortho-substitution often slows this formation.

Visualized Metabolic Pathway

Caption: Predicted metabolic trajectory. The formation of Acyl Glucuronide (Red) is a critical safety checkpoint for drug development.

Safe Handling & Emergency Protocols

Engineering Controls

-

Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Static Control: Dry powders of amino-benzoic acids can be electrostatic. Use anti-static weighing boats and ground all equipment.

Emergency Response Logic

Caption: Immediate triage workflow for accidental exposure. Speed of irrigation is critical for eye exposure due to pH effects.

Experimental Validation Protocols (Self-Validating Systems)

Since specific data is absent, you must generate baseline safety data before extensive use.

Protocol A: Determination of Aqueous Solubility & pKa (Potentiometric Titration)

Rationale: Understanding the ionization state is crucial for predicting membrane permeability and irritation potential.

-

Preparation: Dissolve 5 mg of compound in 0.5 mL DMSO.

-

Titration: Add to 20 mL of 0.15 M KCl (ionic strength adjuster).

-

Execution: Titrate with 0.1 N HCl down to pH 2.0, then back-titrate with 0.1 N NaOH to pH 12.0 using a standardized pH electrode.

-

Analysis: Plot the Bjerrum difference curve.

-

Validation Check: You should observe two inflection points: one for the carboxylic acid (~pH 4) and one for the aniline nitrogen (~pH 2-5 depending on conjugation). If only one is seen, the zwitterionic character is dominant.

-

Protocol B: Rapid Cytotoxicity Screen (MTT Assay)

Rationale: Establish a "No Observed Adverse Effect Level" (NOAEL) proxy for handling concentrations.

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

-

Seeding: 10,000 cells/well in 96-well plate; adhere for 24h.

-

Dosing: Treat with compound at 0, 1, 10, 50, 100 µM for 24h.

-

Control: 1% Triton X-100 (Positive Kill), 0.1% DMSO (Vehicle).

-

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.

-

Interpretation: If IC50 < 10 µM, treat as Highly Toxic (Category 3). If IC50 > 100 µM, treat as Low Toxicity (Category 5/NC).

Storage & Stability

-

Hygroscopicity: Likely hygroscopic due to the zwitterionic potential.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Avoid strong oxidizing agents (peroxides) which may react with the piperidine nitrogen to form N-oxides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid.[4] Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(4-Methoxypiperidin-1-yl)benzoic Acid Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of successful pharmaceutical development, profoundly influencing its pharmacokinetic profile, efficacy, and safety.[1][2] Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating frequent and high doses, which can diminish patient compliance and introduce safety concerns.[1] Conversely, understanding and optimizing metabolic stability can lead to compounds with improved pharmacokinetic properties, a better safety profile by minimizing the formation of potentially toxic metabolites, and a higher probability of clinical success.[1][2][3] This guide provides a comprehensive framework for assessing and predicting the metabolic fate of the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold, a privileged structure in modern medicinal chemistry. We will delve into the structural liabilities of this scaffold, detail rigorous in vitro and in silico predictive methodologies, and outline strategic chemical modifications to enhance metabolic robustness.

Deconstructing the Scaffold: Identifying Potential Metabolic "Soft Spots"

The 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold is comprised of three key structural motifs, each with known metabolic vulnerabilities. A proactive analysis of these "soft spots" is the first step in predicting and engineering metabolic stability.

-

The Piperidine Ring: Alicyclic amines like piperidine are common substrates for cytochrome P450 (CYP) enzymes.[4] The primary metabolic pathways include:

-

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzoic acid ring is a potential route, though often less favored for N-aryl attachments compared to N-alkyl groups.[4][5]

-

Alpha-Carbon Oxidation: Oxidation at the carbons adjacent to the nitrogen can lead to the formation of a lactam, a common metabolic fate for cyclic amines.[4]

-

Ring Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the piperidine ring. Subsequent oxidation can lead to more complex transformations.

-

Ring Contraction: While less common, cytochrome P450 enzymes can catalyze the ring contraction of piperidine structures to form pyrrolidine derivatives.[6]

-

-

The Methoxy Group: The O-methyl group is a classic site for oxidative metabolism.

-

O-dealkylation: This is a very common metabolic reaction catalyzed by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, which would convert the methoxy group to a hydroxyl group (a phenol).[7][8] This phenolic metabolite is then highly susceptible to rapid Phase II conjugation reactions (e.g., glucuronidation).[3]

-

-

The Benzoic Acid Moiety: Aromatic carboxylic acids have well-defined metabolic pathways.

-

Phase II Conjugation: The primary metabolic route for benzoic acid is conjugation. In humans, it is metabolized by butyrate-CoA ligase and then glycine N-acyltransferase to form hippuric acid, which is readily excreted in the urine.[9] This is generally considered a detoxification pathway.

-

Aromatic Hydroxylation: While conjugation is dominant, minor oxidation of the aromatic ring by CYP enzymes to form phenolic derivatives is also possible.[8]

-

Visualizing Potential Metabolic Fates

The following diagram illustrates the primary metabolic pathways predicted for the scaffold.

Caption: Predicted Phase I and Phase II metabolic pathways for the core scaffold.

The In Vitro Toolkit: Experimental Assessment of Metabolic Stability

To experimentally determine metabolic stability, in vitro systems derived from the liver—the primary site of drug metabolism—are employed.[1][10] These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[11]

Key Experimental Systems: Microsomes vs. Hepatocytes

The choice of in vitro system depends on the specific questions being asked.

| Feature | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |

| Composition | Subcellular fraction of the endoplasmic reticulum.[12] | Intact, whole liver cells.[12] |

| Enzymes Present | Rich in Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[10][12] | Contains the full complement of Phase I and Phase II enzymes, plus cofactors and transporters.[10][12] |

| Primary Use | High-throughput screening for Phase I metabolic stability.[13] | "Gold standard" for a comprehensive view of metabolism, including both phases and transporter effects.[10] |

| Advantages | Cost-effective, easy to use, high-throughput, good for IVIVE of CLint.[13] | More physiologically relevant, captures interplay of metabolism and transport.[10][11] |

| Limitations | Lacks cytosolic enzymes and transporters; requires external cofactors (NADPH).[13] | Lower throughput, more expensive, higher variability. |

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure to determine Phase I metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLM.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Ice-cold Acetonitrile (ACN) with an internal standard for quenching

-

96-well incubation plates and collection plates

Procedure:

-

Prepare Master Mix: In a pre-chilled tube, prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5-1.0 mg/mL.

-

Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. Gently mix.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot from the T=0 sample and quench it by adding it to a collection plate containing ice-cold ACN with an internal standard.

-

Time-Point Sampling: Continue incubating the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.[14]

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16]